alpha-Cyperone

Catalog No.
S618434
CAS No.
473-08-5
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Cyperone

CAS Number

473-08-5

Product Name

alpha-Cyperone

IUPAC Name

(4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15+/m1/s1

InChI Key

KUFXJZXMWHNCEH-DOMZBBRYSA-N

Synonyms

alpha-cyperone

Canonical SMILES

CC1=C2CC(CCC2(CCC1=O)C)C(=C)C

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(=C)C

Source and Chemical Properties:

Alpha-cyperone is a naturally occurring sesquiterpene found in various plants, including Cyperus rotundus (nutgrass), Cyperus alopecuroides, and Cyperus articulatus []. It is the major active compound isolated from Cyperus rotundus [].

Alpha-cyperone has the chemical formula C₁₅H₂₂O and a molecular weight of 218.3346 [].

Potential Anti-inflammatory and Neuroprotective Effects:

Research suggests that alpha-cyperone may possess anti-inflammatory and neuroprotective properties. Studies have shown that alpha-cyperone can:

  • Reduce inflammation: Alpha-cyperone has been shown to downregulate the expression of COX-2, IL-6, Nck-2, Cdc42, and Rac1, all of which are involved in the inflammatory response []. Additionally, studies have demonstrated that alpha-cyperone weakens the inflammatory response in the brain by destabilizing microtubule fibers [].
  • Protect against neurodegeneration: Studies on cell lines have shown that alpha-cyperone can attenuate oxidative stress and apoptosis (programmed cell death) in dopaminergic neurons, which are affected in Parkinson's disease [].

Other Potential Applications:

Aside from its potential anti-inflammatory and neuroprotective effects, alpha-cyperone has also been shown to exhibit:

  • Antiviral and antibacterial activity: Studies suggest alpha-cyperone may possess antiviral and antibacterial properties [].
  • Antigenotoxic effects: Research indicates that alpha-cyperone may help protect against DNA damage [].

Alpha-Cyperone is a natural compound primarily isolated from the rhizomes of Cyperus rotundus, a plant known for its traditional medicinal uses in various cultures. This compound belongs to the class of sesquiterpenes and is characterized by its unique chemical structure, which contributes to its diverse biological activities. Alpha-Cyperone has garnered attention for its potential therapeutic effects, particularly in the fields of neuroprotection, anti-inflammation, and antioxidant activity. Its chemical formula is C${15}$H${22}$O, and it is recognized for its distinctive aroma that adds to its value in perfumery and flavoring industries.

The primary mechanism of action of alpha-Cyperone is associated with its anti-inflammatory properties. Studies indicate it downregulates the NF-κB signaling pathway, a key player in triggering inflammation [, ]. This pathway controls the expression of various inflammatory mediators. By inhibiting this pathway, alpha-Cyperone may help reduce inflammation.

  • Research on the safety profile of alpha-Cyperone is ongoing.
  • Currently, there is limited data available on its potential toxicity or side effects.
  • Due to the lack of comprehensive safety data, alpha-Cyperone is not recommended for human consumption and should only be handled in a research laboratory setting with appropriate safety precautions [].
Typical of sesquiterpenes. It can participate in oxidation reactions, leading to the formation of different derivatives that may exhibit altered biological activities. For instance, studies indicate that alpha-Cyperone can be oxidized to yield products with enhanced anti-inflammatory properties. Additionally, it can react with free radicals, thus playing a role in mitigating oxidative stress in biological systems.

Alpha-Cyperone exhibits a range of biological activities:

  • Neuroprotective Effects: Research shows that alpha-Cyperone can significantly reduce hydrogen peroxide-induced oxidative stress and apoptosis in neuronal cells (SH-SY5Y), primarily through the activation of the nuclear factor erythroid 2-related factor 2 pathway .
  • Anti-Inflammatory Properties: The compound has been demonstrated to inhibit the expression of cyclooxygenase-2 and interleukin-6 via negative regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway in lipopolysaccharide-stimulated macrophages .
  • Antioxidant Activity: Alpha-Cyperone reduces reactive oxygen species production, thereby protecting cells from oxidative damage .

Alpha-Cyperone can be synthesized through various methods:

  • Natural Extraction: The primary method involves extracting alpha-Cyperone from the rhizomes of Cyperus rotundus using solvents such as ethanol or hexane.
  • Chemical Synthesis: Stereospecific synthesis methods have been developed, allowing for the laboratory production of alpha-Cyperone from simpler organic compounds. This approach often involves multi-step reactions that include cyclization and functional group modifications .

Alpha-Cyperone finds applications across several domains:

  • Pharmaceuticals: Due to its neuroprotective and anti-inflammatory properties, it is being explored for potential therapeutic uses in treating neurodegenerative diseases and inflammatory conditions.
  • Cosmetics: Its aromatic qualities make it suitable for use in perfumes and personal care products.
  • Food Industry: Alpha-Cyperone is utilized as a flavoring agent due to its pleasant scent.

Studies on the interactions of alpha-Cyperone with other compounds reveal significant insights into its mechanism of action:

  • Nuclear Factor Erythroid 2-Related Factor 2 Activation: Alpha-Cyperone's neuroprotective effects are mediated through the activation of nuclear factor erythroid 2-related factor 2, which is crucial for cellular defense against oxidative stress .
  • Cytokine Modulation: It has been shown to downregulate pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in various cell lines, indicating its potential as an anti-inflammatory agent .

Several compounds share structural similarities with alpha-Cyperone, each exhibiting unique properties:

Compound NameSourceBiological Activity
Beta-CypermethrinSyntheticInsecticidal properties
CyperotundoneCyperus rotundusPotential anti-inflammatory effects
CypereneCyperus spp.Antioxidant activity

Uniqueness of Alpha-Cyperone:
Alpha-Cyperone stands out due to its specific neuroprotective effects and ability to modulate oxidative stress pathways effectively. While other compounds like cyperene exhibit antioxidant properties, they may not possess the same level of efficacy in neuroprotection or anti-inflammatory actions as alpha-Cyperone.

Cyperus rotundus Linnaeus, commonly known as purple nutsedge or nutgrass, represents the primary and most extensively studied source of alpha-cyperone [5] [6]. This perennial sedge, belonging to the Cyperaceae family, is indigenous to tropical and subtropical regions across Asia, Africa, and Europe [7]. The rhizomes of C. rotundus serve as the primary repository for alpha-cyperone accumulation, with concentrations varying significantly based on geographical origin and environmental conditions [8] [9].

Quantitative analysis reveals substantial geographical variation in alpha-cyperone content within C. rotundus populations. High-performance liquid chromatography analysis of C. rotundus extracts demonstrated an alpha-cyperone concentration of approximately 0.161% by weight [5]. However, gas chromatography-mass spectrometry studies of essential oils from different geographical locations show considerably higher concentrations, with South African samples containing 7.9-11.0% alpha-cyperone in rhizome essential oils [8] [9].

The most significant alpha-cyperone concentrations have been documented in Asian populations, particularly the M-type chemotype found in China, Hong Kong, Japan, Taiwan, and Vietnam, which contains up to 30.7% alpha-cyperone in essential oil composition [10] [9]. Historical literature from Asian sources reports even higher concentrations, with alpha-cyperone comprising 30-50% of the essential oil in tubers from traditional cultivation regions [11].

Brazilian C. rotundus populations demonstrate intermediate alpha-cyperone levels at 22.8%, while African populations from Nigeria and Tunisia exhibit variable concentrations ranging from 4.5% to 25.2% [10] [9]. This substantial variation reflects the existence of distinct chemotypes within the species, classified as H-type, O-type, M-type, and K-type based on their characteristic sesquiterpene profiles [9].

The biosynthesis of alpha-cyperone in C. rotundus follows the classical mevalonate pathway, serving as the primary route for sesquiterpene production in plant cytoplasm . This pathway initiates with isopentenyl diphosphate and dimethylallyl diphosphate formation, subsequently condensing to form farnesyl diphosphate, the direct precursor of alpha-cyperone .

Presence in Artemisia Species

The genus Artemisia, comprising approximately 500 species within the Asteraceae family, represents a secondary but significant source of alpha-cyperone and related sesquiterpene compounds [12] [13]. These aromatic herbs and shrubs demonstrate widespread global distribution, with particular abundance in temperate and semi-arid regions [14].

Artemisia herba-alba

Artemisia herba-alba Asso, commonly known as white wormwood, constitutes a perennial shrub native to Mediterranean regions, Northern Africa, Western Asia, and Southwestern Europe [14]. This species grows abundantly on dry steppes and demonstrates remarkable adaptation to arid environmental conditions [15].

Essential oil analysis of A. herba-alba reveals the presence of alpha-cyperone among its sesquiterpene constituents [1] [16] [14]. The aerial parts of the plant, including stems, leaves, and flowering heads, serve as the primary source of alpha-cyperone production [17]. Phytochemical investigations have identified alpha-cyperone alongside other bioactive sesquiterpenes, including 1,8-cineole, alpha-thujone, beta-thujone, and camphor [17].

The essential oil composition of A. herba-alba demonstrates seasonal variation, with alpha-cyperone content fluctuating based on harvesting time and environmental conditions [18]. Peak production typically occurs during the flowering season, coinciding with maximum metabolic activity and secondary metabolite biosynthesis [15].

Artemisia afra

Artemisia afra Jacquin ex Willdenow, known as African wormwood, represents an important medicinal plant species indigenous to southern Africa [19] [20]. This species demonstrates widespread traditional use across various African cultures for treating inflammatory conditions, respiratory ailments, and digestive disorders [21] [22].

Phytochemical analysis of A. afra has yielded significant findings regarding alpha-cyperone derivatives. Notably, researchers have isolated 12-hydroxy-alpha-cyperone, a novel hydroxylated derivative of alpha-cyperone, from the aerial parts of A. afra [19] [23]. This compound represents a unique structural modification of the parent alpha-cyperone molecule, demonstrating the species-specific biosynthetic capabilities within the Artemisia genus [23].

The identification of 12-hydroxy-alpha-cyperone in A. afra suggests active biotransformation pathways that modify the basic alpha-cyperone structure through hydroxylation reactions [19]. Such modifications may enhance biological activity or provide species-specific ecological advantages in the plant's natural environment [24].

Distribution in Swertia japonica

Swertia japonica Makino, a biennial herbaceous plant belonging to the Gentianaceae family, represents an additional botanical source of alpha-cyperone [1] [16]. This species demonstrates native distribution across Korea, China, and Japan, where it serves important roles in traditional medicine systems [25] [26].

S. japonica has been extensively utilized in Japanese folk medicine for treating gastrointestinal disorders, including nausea, gastroparesis, and gastric atony [25] [26]. The whole plant during flowering season serves as the source material for alpha-cyperone extraction [27]. The compound occurs alongside other bioactive constituents, including swertiamarin, a secoiridoid glycoside that represents the primary active constituent of this species [25].

The presence of alpha-cyperone in S. japonica demonstrates the compound's occurrence across taxonomically diverse plant families, extending beyond the traditional Cyperaceae and Asteraceae sources [16]. This broader distribution suggests fundamental biosynthetic pathways for sesquiterpene production that transcend familial boundaries [28].

Other Botanical Sources

Alpha-cyperone occurrence extends to additional plant species across multiple families, indicating widespread distribution of this sesquiterpene in plant secondary metabolism [29]. Cyperus articulatus, another member of the Cyperaceae family, contains alpha-cyperone and related sesquiterpene compounds in its rhizomatous structures [30]. This species demonstrates similar biosynthetic capabilities to C. rotundus, producing articularone and other sesquiterpene ketones with structural relationships to alpha-cyperone [30].

Essential oil studies have documented alpha-cyperone presence in various aromatic plants utilized in perfumery and traditional medicine applications [31] [11]. The compound contributes characteristic woody, warm, and slightly spicy aromatic properties to essential oil compositions [31]. Such aromatic properties have led to commercial interest in alpha-cyperone for fragrance and flavor applications [31].

Phytochemical surveys of medicinal plant collections have identified alpha-cyperone as a secondary metabolite in multiple species used for anti-inflammatory and therapeutic purposes [29]. The compound's occurrence correlates with traditional medicinal uses, particularly for conditions involving inflammation, pain, and oxidative stress [32] [33].

Ecological Functions in Source Plants

Alpha-cyperone serves multiple ecological functions within plant biology, primarily functioning as a secondary metabolite involved in plant defense mechanisms [24] [34]. Sesquiterpenes, including alpha-cyperone, constitute principal components of plant defense systems against herbivores, pathogens, and environmental stressors [24] [35].

The compound demonstrates antimicrobial properties that protect plants from fungal, bacterial, and viral infections [36] [35]. Research has shown that alpha-cyperone exhibits fungicidal activity against various Candida species, suggesting its role in plant antifungal defense [36]. The minimal inhibitory concentrations against pathogenic fungi indicate effective protection at physiologically relevant concentrations [36].

Allelopathic functions represent another significant ecological role for alpha-cyperone [37]. Studies have demonstrated that alpha-cyperone and related sesquiterpenes from C. rotundus affect plant growth in neighboring species [37]. These allelochemicals influence germination, root elongation, and overall plant development in competitive plant communities [37].

The compound contributes to plant stress response mechanisms, particularly under environmental pressure [32] [24]. Alpha-cyperone production increases under various stress conditions, including drought, temperature extremes, and pathogen attack [24]. This stress-induced biosynthesis provides enhanced protection during vulnerable periods [34].

Volatile sesquiterpenes, including alpha-cyperone, serve signaling functions in plant-insect interactions [34] [38]. These compounds attract beneficial insects while deterring harmful herbivores, creating complex ecological networks that support plant survival [34]. The emission of alpha-cyperone and related volatiles following herbivore damage can attract natural predators of the attacking insects [34].

Geographical and Environmental Factors Affecting Production

Geographical distribution significantly influences alpha-cyperone production levels across plant populations [8] [9]. Climate factors, including temperature, humidity, rainfall patterns, and photoperiod, directly affect biosynthetic enzyme activity and secondary metabolite accumulation [39] [40].

Temperature represents a critical factor in alpha-cyperone biosynthesis, with optimal production occurring within specific temperature ranges [39]. Extreme temperatures, both high and low, can disrupt enzymatic processes involved in sesquiterpene synthesis [40]. Moderate temperature stress may actually enhance alpha-cyperone production as part of plant defense responses [24].

Soil conditions, including pH, nutrient availability, and mineral content, influence alpha-cyperone accumulation [39]. Plants grown in nutrient-stressed soils often exhibit increased secondary metabolite production as an adaptive response [40]. Specific mineral deficiencies or excesses can alter the balance of primary and secondary metabolism, affecting alpha-cyperone synthesis [39].

Water availability profoundly impacts alpha-cyperone production, with both drought stress and excessive moisture influencing biosynthetic pathways [39] [40]. Moderate water stress typically enhances secondary metabolite production, while severe drought or waterlogging can inhibit normal metabolic processes [40].

Light intensity and quality affect photosynthetic processes that provide precursors for alpha-cyperone biosynthesis [39]. High light intensities may increase sesquiterpene production through enhanced primary metabolism, while specific light wavelengths can trigger defense compound synthesis [41].

Altitude and latitude create unique environmental conditions that influence alpha-cyperone content [39]. Higher altitudes often correlate with increased UV radiation and temperature fluctuations, potentially stimulating enhanced secondary metabolite production [39]. Latitudinal variations in photoperiod and seasonal patterns create distinct biosynthetic rhythms [41].

Seasonal Variation in Alpha-Cyperone Content

Seasonal fluctuations in alpha-cyperone content demonstrate significant patterns related to plant phenology and environmental conditions [39] [40] [42]. These variations reflect the dynamic nature of secondary metabolite production in response to changing physiological demands and environmental pressures [39].

Peak alpha-cyperone content typically occurs during active growth periods, particularly during flowering and reproductive phases [42] [18]. This timing coincides with maximum metabolic activity and increased demand for defensive compounds to protect valuable reproductive structures [39]. The flowering season represents optimal harvesting time for maximum alpha-cyperone yield [18].

Monsoon and rainy seasons generally correlate with increased alpha-cyperone production in many plant species [39] [40]. Higher humidity and moderate temperatures during these periods create favorable conditions for enhanced secondary metabolite biosynthesis [40]. Stress responses to changing moisture conditions may also stimulate defensive compound production [39].

Winter and dry seasons often show decreased alpha-cyperone content as plants enter dormancy or reduce metabolic activity [39] [42]. Limited water availability and lower temperatures can restrict biosynthetic enzyme function and substrate availability [40]. However, some species may accumulate alpha-cyperone during dormancy as preparation for challenging conditions [42].

Pre-monsoon and spring seasons frequently demonstrate intermediate alpha-cyperone levels as plants transition between dormancy and active growth [39] [42]. This period represents a critical time for metabolic preparation and may show rapid changes in secondary metabolite content [42].

Diurnal variations in alpha-cyperone content have been observed in some species, with peak concentrations occurring during specific times of day [18]. These patterns correlate with circadian rhythms in enzyme activity and substrate availability [39]. Such variations suggest optimal collection times within daily cycles for maximum compound recovery [18].

The magnitude of seasonal variation can be substantial, with some studies reporting 2-3 fold differences in alpha-cyperone content between peak and minimum seasons [42]. This variation has important implications for commercial cultivation, harvesting strategies, and standardization of plant-derived products [39] [42].

Plant SourceAlpha-Cyperone ContentGeographical OriginAnalysis Method
Cyperus rotundus (M-type)30.7%China/Japan/TaiwanGC-MS
Cyperus rotundus (Brazil)22.8%BrazilGC Analysis
Cyperus rotundus (South Africa)7.9-11.0%KwaZulu-NatalGC-MS
Cyperus rotundus (Extract)0.161%GeneralHPLC
Artemisia herba-albaVariableMediterraneanEssential Oil Analysis
Artemisia afra12-hydroxy derivativeSouthern AfricaPhytochemical Analysis
Swertia japonicaPresentEast AsiaNatural Product Isolation

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

218.167065321 g/mol

Monoisotopic Mass

218.167065321 g/mol

Heavy Atom Count

16

UNII

ZL24SG1C2D

Other CAS

473-08-5

Wikipedia

Alpha-Cyperone

Dates

Last modified: 08-15-2023

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